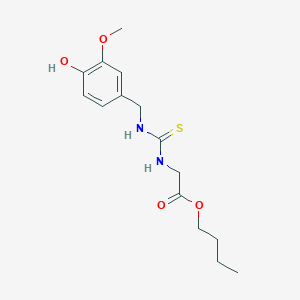

Glycine, N-(vanillylthiocarbamoyl)-, butyl ester

Description

Properties

IUPAC Name |

butyl 2-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-3-4-7-21-14(19)10-17-15(22)16-9-11-5-6-12(18)13(8-11)20-2/h5-6,8,18H,3-4,7,9-10H2,1-2H3,(H2,16,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVOCBUNANFHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CNC(=S)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143978 | |

| Record name | Glycine, N-(vanillylthiocarbamoyl)-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101516-99-8 | |

| Record name | Glycine, N-(vanillylthiocarbamoyl)-, butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101516998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(vanillylthiocarbamoyl)-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(vanillylthiocarbamoyl)-, butyl ester typically involves the reaction of glycine tert-butyl ester hydrochloride with vanillylthiocarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(vanillylthiocarbamoyl)-, butyl ester can undergo various chemical reactions, including:

Oxidation: The vanillylthiocarbamoyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Glycine, N-(vanillylthiocarbamoyl)-, butyl ester is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein modification.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-(vanillylthiocarbamoyl)-, butyl ester involves its interaction with specific molecular targets. The vanillylthiocarbamoyl group can interact with enzymes and proteins, leading to inhibition or modification of their activity. The butyl ester group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between Glycine, N-(vanillylthiocarbamoyl)-, butyl ester and related compounds:

*Inferred properties based on structural analogs.

Key Comparative Insights

Ester Group Impact

- Butyl vs. Methyl/Tert-Butyl Esters : The butyl ester in the target compound balances lipophilicity and solubility. Compared to methyl esters (e.g., N-(phenylsulfonyl)glycine methyl ester), butyl esters reduce water solubility but enhance tissue penetration, as seen in chlorambucil-tertiary butyl ester’s improved brain uptake . Tert-butyl esters (e.g., glycine tert-butyl ester hydrochloride) offer steric protection against hydrolysis but may limit bioavailability due to bulkiness .

Substituent Effects

- Vanillylthiocarbamoyl vs. Xanthenyl/Phenylsulfonyl: The vanillyl group’s methoxy and hydroxy motifs may enable hydrogen bonding with receptors like TRPV1 or mGluR1 (analogous to Ro 67-4853’s xanthenyl interaction with mGluR1) .

Solubility and Stability

- Butyl esters generally exhibit lower aqueous solubility (e.g., Ro 67-4853: 0.5 mg/mL in ethanol) but improved organic solvent compatibility. Stability is likely comparable to Ro 67-4853 (≥4 years at 22°C) if stored inert .

Research Findings and Implications

- Synthetic Accessibility : The compound can be synthesized via esterification of N-(vanillylthiocarbamoyl)glycine, leveraging methods similar to glycine tert-butyl ester hydrochloride’s preparation .

- Pharmacokinetics : The butyl ester’s lipophilicity may enhance half-life and tissue distribution, though metabolic ester hydrolysis could limit duration of action .

Biological Activity

Glycine, N-(vanillylthiocarbamoyl)-, butyl ester is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

The compound is synthesized through a series of chemical reactions involving glycine derivatives and vanillylthiocarbamoyl moieties. The general synthetic route includes:

- Formation of the Thiocarbamoyl Group : The vanillylthiocarbamoyl group is introduced to glycine through a coupling reaction.

- Esterification : The resulting compound undergoes esterification with butanol to form the final product.

Chemical Characteristics :

- Molecular Formula : C12H17N2O3S

- Molecular Weight : 273.34 g/mol

- Physical State : Typically a viscous liquid or solid depending on purity and conditions.

1. Cytotoxicity

Research indicates that glycine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate high cytotoxic activity against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) cells, suggesting potential applications in cancer therapy .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study demonstrated that glycine derivatives possess potent antifungal activity against pathogenic fungi, indicating their potential as antifungal agents .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 12.5 µg/mL | |

| Aspergillus niger | 15 µg/mL |

The biological activity of glycine derivatives can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compounds interfere with cellular signaling pathways that promote proliferation.

- Induction of Apoptosis : They may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanisms : These compounds disrupt cell wall synthesis or function in microbial cells.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of glycine derivatives:

- A study conducted by Liu et al. demonstrated that a similar glycine derivative exhibited significant anti-cancer properties in vivo, reducing tumor size in mouse models .

- Another research effort focused on the synthesis of cyclic peptides derived from glycine, which showed enhanced biological activity compared to linear counterparts .

Q & A

Q. What are the recommended methods for synthesizing Glycine, N-(vanillylthiocarbamoyl)-, butyl ester and its structural analogs?

Synthesis typically involves esterification and thiocarbamoylation steps. For structurally related compounds (e.g., tert-butyl glycine derivatives), ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) has been employed to modulate solubility and bioactivity. Solvent polarity (e.g., DMF vs. DCM) and initiator steric demand (e.g., neopentylamine vs. butylamine) significantly influence polymerization efficiency, as demonstrated by HFIP-GPC and MALDI-ToF MS analyses .

Q. How can researchers optimize the solubility of this compound in aqueous buffers for biological assays?

The compound exhibits low aqueous solubility but dissolves in organic solvents like DMSO (5 mg/ml) or ethanol (0.5 mg/ml). For biological assays, prepare a stock solution in an inert organic solvent, then dilute in isotonic saline or aqueous buffers (e.g., PBS) to minimize solvent residues (<1% v/v). Avoid prolonged storage of aqueous solutions (>24 hours) to prevent degradation .

Q. What analytical techniques are critical for characterizing the purity and stability of this compound?

UV/Vis spectroscopy (λmax: 204, 242, 283 nm) and HPLC are essential for purity assessment. Stability studies should monitor degradation under varying temperatures (e.g., 22°C vs. 4°C) and solvent conditions. For analogs like glycine tert-butyl esters, silver titration and melting point analysis (141–143°C) validate chemical integrity .

Advanced Research Questions

Q. What experimental approaches are used to evaluate the receptor-specific activity of this compound, such as its interaction with mGluR1?

Functional assays include calcium flux measurements (pEC50 = 7.16 for mGlu1a receptor potentiation) and downstream signaling markers like ERK1/2 phosphorylation (EC50 = 6.2 nM) or adenylate cyclase activation (EC50 = 11.7 μM). Cross-testing against other mGluR subtypes (e.g., mGluR5, mGluR2) ensures selectivity .

Q. How can discrepancies in bioactivity data between in vitro and in vivo studies be systematically analyzed?

Dose-response curves (e.g., inhibition vs. concentration) should be compared across models. For example, in vitro EC50 values (e.g., 95 nM for DHPG enhancement) may differ from in vivo efficacy due to pharmacokinetic factors like metabolic stability. Pharmacodynamic modeling and metabolite profiling (e.g., LC-MS) help reconcile these differences .

Q. What strategies mitigate off-target effects when studying this compound’s bioactivity?

Prioritize receptor profiling panels (e.g., mGluR1-8, ion channels) to exclude non-specific interactions. For cytotoxicity studies, use isogenic cell lines (e.g., cisplatin-sensitive vs. resistant) to differentiate target-mediated effects from general toxicity. Apoptosis assays (e.g., caspase-3 activation) and enzyme inhibition studies (e.g., topoisomerase II) further clarify mechanisms .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

Introduce steric hindrance via tert-butyl groups or N-methylation, as seen in analogs like N-(3-aminopropyl)-N-methylcarbamic acid tert-butyl ester. Solvent polarity adjustments during synthesis (e.g., DMF for higher polarity) can also improve stability, as demonstrated in polypeptide synthesis studies .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing concentration-dependent bioactivity (e.g., IC50/EC50 determination)?

Nonlinear regression models (e.g., four-parameter logistic curves) fit dose-response data. For saturation kinetics (e.g., ERK phosphorylation), Michaelis-Menten analysis quantifies maximal activation (Vmax) and substrate affinity (Km). Pairwise comparisons (e.g., ANOVA with Tukey’s post hoc test) validate significance across experimental replicates .

Q. How should researchers address batch-to-batch variability in compound synthesis?

Implement strict QC protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.